4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one, often involves cyclization reactions. One common method is the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions . These methods provide good yields and are efficient for synthesizing benzofuran derivatives.
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using readily available starting materials and catalysts. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives . This method offers advantages such as shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Scientific Research Applications
4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran class, known for its diverse biological activities.
2-Methylbenzofuran: A derivative with similar structural features and biological activities.
4,5-Dichlorobenzofuran:
Uniqueness
4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 6, along with the ethyl group at position 2, makes this compound particularly interesting for research and industrial applications .
Properties
Molecular Formula |
C10H8Cl2O2 |
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Molecular Weight |
231.07 g/mol |
IUPAC Name |
4,6-dichloro-2-ethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H8Cl2O2/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7H,2H2,1H3 |
InChI Key |
FDHDQOBRLSZHEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(O1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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